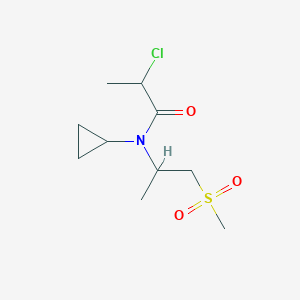
Tert-butyl 3-oxo-4-(4-(trifluoromethoxy)phenyl) piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-oxo-4-(4-(trifluoromethoxy)phenyl) piperazine-1-carboxylate is a chemical compound with the CAS Number: 2089649-38-5 . It has a molecular weight of 360.33 . The compound is white to yellow in solid form .
Molecular Structure Analysis
The molecular formula of the compound is C16H19F3N2O4 . The InChI code is 1S/C16H19F3N2O4/c1-15(2,3)25-14(23)20-8-9-21(13(22)10-20)11-4-6-12(7-5-11)24-16(17,18)19/h4-7H,8-10H2,1-3H3 .Mechanism of Action
Target of Action
Similar compounds, such as 1-boc-piperazine, have been used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine containing drug substances .
Mode of Action
Compounds like 1-boc-piperazine undergo buchwald-hartwig amination with various aryl halides to form corresponding amine derivatives .
Biochemical Pathways
Similar compounds are known to be involved in the synthesis of bioactive molecules .
Result of Action
Similar compounds have shown antibacterial activities against certain strains .
Action Environment
Similar compounds are usually stored in an inert atmosphere .
Advantages and Limitations for Lab Experiments
Tert-butyl 3-oxo-4-(4-(trifluoromethoxy)phenyl) piperazine-1-carboxylate is a potent and selective inhibitor of EAAT1 and EAAT2, which makes it a valuable tool compound in neuroscience research. It can be used to study the role of glutamate transporters in various physiological and pathological conditions. However, this compound has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. These limitations should be taken into account when designing experiments using this compound.
Future Directions
There are several future directions for Tert-butyl 3-oxo-4-(4-(trifluoromethoxy)phenyl) piperazine-1-carboxylate research. One direction is to develop more potent and selective inhibitors of EAAT1 and EAAT2 that can be used in clinical settings. Another direction is to study the role of glutamate transporters in other neurological disorders, such as depression and anxiety. Finally, this compound can be used in combination with other compounds to study the complex interactions between glutamate signaling and other neurotransmitter systems in the brain.
Conclusion:
This compound is a potent and selective inhibitor of EAAT1 and EAAT2 that has been widely used as a tool compound in neuroscience research. It can modulate glutamate signaling in the brain and affect synaptic plasticity, learning, and memory. This compound has some advantages and limitations for lab experiments, and there are several future directions for this compound research. Overall, this compound is a valuable tool compound for studying the role of glutamate transporters in the brain.
Synthesis Methods
Tert-butyl 3-oxo-4-(4-(trifluoromethoxy)phenyl) piperazine-1-carboxylate can be synthesized through a multi-step process involving the reaction of 4-(trifluoromethoxy)aniline with tert-butyl 3-oxoazetidine-1-carboxylate, followed by the reaction with 1,4-dibromobutane and the final step of deprotection with trifluoroacetic acid. The yield of this synthesis method is around 20-30%.
Scientific Research Applications
Tert-butyl 3-oxo-4-(4-(trifluoromethoxy)phenyl) piperazine-1-carboxylate has been widely used in neuroscience research to study the role of glutamate transporters in the brain. Glutamate is the major excitatory neurotransmitter in the brain, and its transporters play a crucial role in maintaining the extracellular concentration of glutamate. This compound has been shown to selectively inhibit EAAT1 and EAAT2, which are primarily expressed in astrocytes and regulate the clearance of glutamate from the synaptic cleft. By inhibiting these transporters, this compound can modulate glutamate signaling and affect synaptic plasticity, learning, and memory.
properties
IUPAC Name |
tert-butyl 3-oxo-4-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O4/c1-15(2,3)25-14(23)20-8-9-21(13(22)10-20)11-4-6-12(7-5-11)24-16(17,18)19/h4-7H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUUPCHMRNOLJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

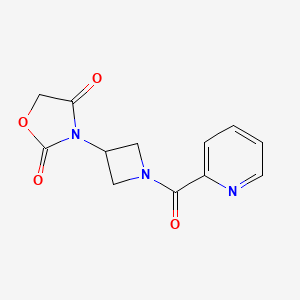
![1'-Benzyl-2-(furan-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2909285.png)
![7-(Iodomethyl)-2,2-dimethoxy-6-oxaspiro[3.4]octane](/img/structure/B2909287.png)
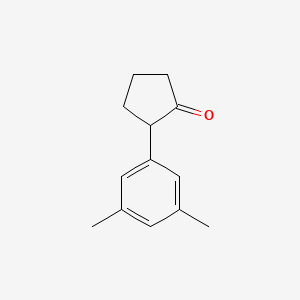
![2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B2909289.png)
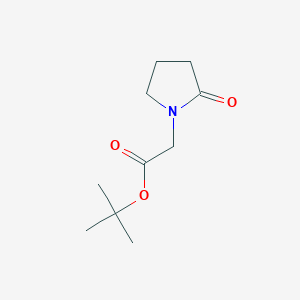
![Methyl 2-[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate hydrochloride](/img/structure/B2909292.png)
![N-(4-acetylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2909294.png)
![N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B2909296.png)
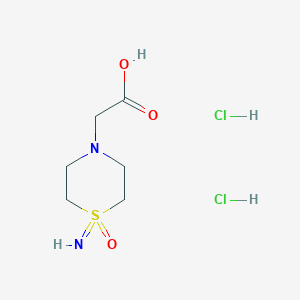
![N-(2,6-dimethylphenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea](/img/structure/B2909298.png)
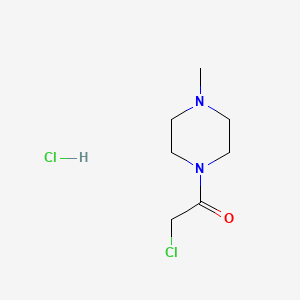
![3-(2-Methoxyphenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2909300.png)
